3-Phenoxypropan-1-ol

Overview

Description

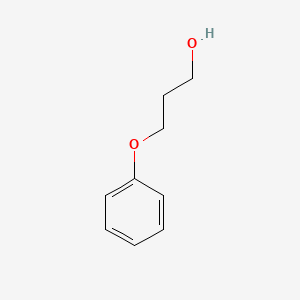

3-Phenoxypropan-1-ol is a clear, colorless liquid . It belongs to the class of organic compounds known as phenol ethers . These are aromatic compounds containing an ether group substituted with a benzene ring .

Molecular Structure Analysis

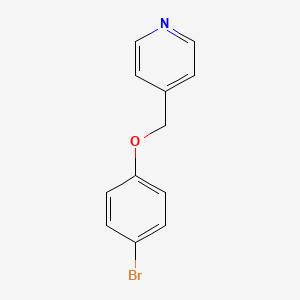

The molecular formula of this compound is C9H12O2 . Its structure includes a benzene ring (phenol) attached to a three-carbon chain (propanol) via an ether linkage .Physical And Chemical Properties Analysis

This compound has a molecular weight of 152.19 g/mol . It has a refractive index ranging from 1.5280 to 1.5300 at 20°C . It appears as a clear colorless liquid .Scientific Research Applications

Synthesis and Chemical Reactions

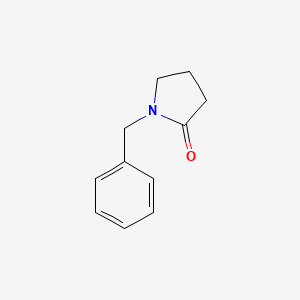

- Synthesis of Heterocyclic Compounds : 3-Phenoxypropan-1-ol derivatives have been synthesized for various applications. For instance, new 3-Phenoxypropan-2-ols with heterocyclic substituents like 1-Phenoxy-3-piperidinopropan-2-ol and 1-(5-methyl-1,3-benzothiazol-2-ylsulfanyl)-3-phenoxypropan-2-ol were developed by condensing 1,2-epoxy-3-phenoxypropane with corresponding amines and thiols (Mesropyan et al., 2005).

- Preparation of Nitrones : It was found that this compound can be used in the preparation of nitrones like 1‐arylideneamino‐ and 1‐alkylideneamino‐3‐phenoxypropan‐2‐ol N‐oxides, which were tested as antioxidants in biological systems (Da˛bkowska et al., 2005).

Biochemical Applications

- Biosynthesis of Flavan-3-ols : Flavan-3-ols are important phenolic compounds with significant medicinal properties. The metabolic engineering of Escherichia coli strains for the production of flavan-3-ols from phenylpropanoid acid precursors has been explored, and this compound derivatives could potentially be implicated in this process (Chemler et al., 2007).

- Antioxidant Activity : The antioxidant activity of compounds like 1-indol-1-yl-3-phenoxypropan-2-one in biological systems, with a focus on inhibiting cytosolic phospholipase A2alpha, has been investigated, showcasing the potential biological activity of this compound derivatives (Ludwig et al., 2006).

Industrial Applications

- Production of Chemicals and Bioplastics : this compound derivatives, such as 3-hydroxypropanoic acid (3-HP), are valuable platform chemicals used as precursors in the production of various industrial chemicals like acrylic acid and its derivatives. 3-HP in its polymerized form is also utilized in bioplastic production, and advances in metabolic engineering have enhanced the efficiency of 3-HP bio-production (Jers et al., 2019).

Pharmaceutical Applications

- Antibacterial and Anti-Persister Properties : A specific derivative, 1-((2,4-dichlorophenethyl)amino)-3-phenoxypropan-2-ol (SPI009), has been characterized for its antibacterial properties, particularly its ability to target antibiotic-tolerant persister cells in biofilms and restore antibiotic sensitivity in resistant strains. It acts by causing extensive membrane damage (Defraine et al., 2018).

Safety and Hazards

3-Phenoxypropan-1-ol is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s harmful if swallowed . Therefore, it’s important to handle this chemical with care, using appropriate personal protective equipment and working in a well-ventilated area .

Properties

IUPAC Name |

3-phenoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVDYRFLCAZENH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210805 | |

| Record name | 3-Phenoxy 1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6180-61-6 | |

| Record name | 3-Phenoxy-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6180-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenoxy 1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006180616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6180-61-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenoxy 1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenoxypropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENOXY 1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/515PBP1U72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 3-Phenoxy-1-propanol influence its interaction with acrylic ester sorbents?

A: 3-Phenoxy-1-propanol exhibits a lower preference for intramolecular hydrogen bonding compared to its structural isomer, 2-phenoxyethanol. [] This means that the hydroxyl group in 3-Phenoxy-1-propanol is more available to form intermolecular hydrogen bonds with external molecules. In the context of adsorption onto acrylic ester sorbents like ethyl propionate, this structural feature allows 3-Phenoxy-1-propanol to form stronger interactions with the sorbent compared to molecules with a greater tendency for intramolecular hydrogen bonding. []

Q2: What are the main degradation products observed in the solar photocatalytic degradation of carbofuran when 3-Phenoxy-1-propanol is identified as an intermediate?

A: The presence of 3-Phenoxy-1-propanol as an intermediate in the solar photocatalytic degradation of carbofuran suggests that hydrolysis and hydroxylation are key mechanisms in this process. [] Along with 3-Phenoxy-1-propanol, other identified intermediates include carbofuran phenol, 3-hydroxy carbofuran phenol, and substituted alcohols like 2-ethyl 1-hexanol and 2-butoxyl ethanol. [] This indicates a stepwise degradation pathway where carbofuran is broken down into smaller molecules through the addition of water molecules and hydroxyl groups.

Q3: How does the gas-phase pyrolysis of 3-Phenoxy-1-propanol differ from its 3-phenylsulfanyl-1-propanol counterpart?

A: While both 3-Phenoxy-1-propanol and 3-phenylsulfanyl-1-propanol undergo gas-phase pyrolysis via a first-order elimination reaction, they yield different primary products. [] 3-Phenoxy-1-propanol pyrolysis predominantly produces phenol, whereas 3-phenylsulfanyl-1-propanol yields thiophenol. [] This difference highlights the influence of the heteroatom (oxygen in 3-Phenoxy-1-propanol, sulfur in 3-phenylsulfanyl-1-propanol) on the bond cleavage pathway during pyrolysis.

Q4: What is the role of 3-Phenoxy-1-propanol in understanding the volatile profiles of plants under stress?

A: Research has shown that 3-Phenoxy-1-propanol is a volatile organic compound that can be induced in soybean plants infested with the soybean aphid (Aphis glycines). [] This suggests that the compound could be part of a complex signaling pathway activated in response to aphid infestation. Studying the emission of 3-Phenoxy-1-propanol, along with other volatile compounds, might offer insights into plant-insect interactions and potentially contribute to developing new pest control strategies. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[2-(Morpholin-4-yl)ethyl]pyrrolidin-3-yl}methanamine](/img/structure/B1346750.png)